Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate
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Overview
Description
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The esterification step involves the reaction of the resulting acid chloride with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include sulfonamides, alcohols, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate involves its reactivity with various biological molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool for studying biochemical pathways and identifying molecular targets .
Comparison with Similar Compounds
Similar Compounds
Cyclobutaneacetic acid derivatives: Compounds with similar cyclobutane structures but different functional groups.
Sulfonyl chlorides: Compounds with the sulfonyl chloride functional group but different carbon backbones.
Esters of cyclobutane derivatives: Compounds with ester functional groups attached to cyclobutane rings.
Uniqueness
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is unique due to its combination of a cyclobutane ring, a chlorosulfonyl group, and an ester functional group.
Biological Activity
Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₉ClO₃S
- Molecular Weight : 232.68 g/mol
- CAS Number : [2113052-22-3]
The compound exhibits biological activity through various mechanisms, primarily involving the modulation of specific biochemical pathways. Notably, it has been studied for its interaction with the integrated stress response (ISR) and its potential as an inhibitor of the eIF2α phosphorylation pathway.
- Inhibition of eIF2α Phosphorylation : Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate has shown promise in inhibiting the phosphorylation of eIF2α, a critical step in the ISR that affects protein synthesis and cell survival under stress conditions .
- Potential Anti-cancer Activity : By modulating the ISR, this compound may enhance the efficacy of chemotherapeutic agents, making it a candidate for combination therapies in cancer treatment .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate:
Case Study 1: Cancer Therapeutics
In a study exploring novel compounds for cancer treatment, Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate was tested alongside traditional chemotherapeutics. The results indicated that this compound could enhance the cytotoxic effects of these agents by inhibiting eIF2α phosphorylation, leading to increased apoptosis in cancer cells .
Case Study 2: Metabolic Disorders
Research on GPR119 receptor modulation highlighted the potential of Methyl 2-[3-(chlorosulfonyl)cyclobutyl]acetate in treating metabolic disorders such as obesity and diabetes. The compound's ability to influence insulin secretion and glucose homeostasis was noted, suggesting a promising avenue for further investigation .
Properties
Molecular Formula |
C7H11ClO4S |
---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
methyl 2-(3-chlorosulfonylcyclobutyl)acetate |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)4-5-2-6(3-5)13(8,10)11/h5-6H,2-4H2,1H3 |
InChI Key |
BPYYDFHJNCUUKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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